H-Val-beta-ala-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(9)8(13)10-4-3-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
InChI Key |
OIDHLYXOLSBIDJ-ZETCQYMHSA-N |
SMILES |
CC(C)C(C(=O)NCCC(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCCC(=O)O)N |
sequence |
VX |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
Carbodiimide reagents, such as ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate peptide bond formation by activating the carboxyl group of valine for nucleophilic attack by β-alanine’s amine. The reaction proceeds through an O-acylisourea intermediate, stabilized by hydroxybenzotriazole (HOOBt) to minimize racemization. Critical to this process is the nucleophilicity of β-alanine’s β-amine, which, though less reactive than α-amines, participates effectively under basic conditions.
Optimization of Reaction Parameters
As demonstrated in β-lactone-mediated ligation studies, pH profoundly influences coupling efficiency (Table 1). At pH 10 using triethylamine (Et3N), thiolate-driven nucleophilic attack achieves 82% yield for analogous peptide bonds, whereas neutral or acidic conditions favor hydrolysis. Solvent polarity also modulates reactivity: aqueous-organic mixtures (e.g., PBS buffer with acetonitrile) enhance reagent solubility while maintaining β-alanine’s zwitterionic stability.
Table 1: Yield Optimization for Carbodiimide-Mediated Coupling
| Condition | Yield of Product | Hydrolysis Byproduct |
|---|---|---|
| PBS buffer, pH 7.8 | 0% | 89% |
| Et3N, pH 10 | 82% | <5% |
| NaOH, pH 10 | 68% | 16% |
Reaction time is minimized to 30 minutes at 25°C to prevent epimerization, a risk exacerbated by β-alanine’s flexible backbone. Post-reaction purification via reversed-phase HPLC ensures >95% purity, with mobile phases typically comprising water/acetonitrile gradients supplemented with 0.1% trifluoroacetic acid.
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry
Fmoc Protection and Resin Loading
The patent CN112110868A outlines a scalable route for Fmoc-β-Ala-AA-OH derivatives, adaptable to H-Val-β-Ala-OH through sequential deprotection. Key steps include:
- Activation of Fmoc-β-Ala-OH : Treatment with benzotriazole (HBTA) and thionyl chloride generates Fmoc-β-Ala-Bt, a stable active ester.
- Coupling to Valine : Immobilizing Val on Wang resin via its C-terminal carboxyl, followed by Fmoc-β-Ala-Bt coupling in Na2CO3/NaHCO3 buffer (pH 8–9).
- Global Deprotection : Cleavage with 95% trifluoroacetic acid liberates H-Val-β-Ala-OH while preserving stereochemical integrity.
Table 2: SPPS Protocol for Fmoc-β-Ala-Val-OH
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fmoc-β-Ala-Bt synthesis | HBTA, SOCl2, THF, 24 h | 67% |
| Resin coupling | Na2CO3 buffer, 4–5 h | 39% |
| Deprotection | TFA/H2O (95:5), 2 h | 85% |
Challenges in Sequence Specificity
A critical limitation arises in achieving the Val-β-Ala sequence (vs. β-Ala-Val). Standard SPPS builds peptides C-to-N terminus; thus, synthesizing Val-β-Ala requires β-alanine to occupy the second position. This necessitates pre-loading β-alanine onto the resin—a non-trivial task given its β-amino group. Innovations in orthogonal protection (e.g., Alloc for β-amine) may resolve this, though current literature lacks explicit demonstrations.
Enzymatic and Emerging Synthetic Approaches
Insights from Methyltransferase Catalysis
While no direct enzymatic route to H-Val-β-Ala-OH is documented, studies on β-alanine betaine synthesis in Limonium latifolium reveal S-adenosylmethionine (SAM)-dependent methyltransferases capable of sequential N-methylation. Hypothetically, engineering such enzymes to catalyze amide bond formation instead of methylation could enable biocatalytic peptide synthesis. Current bottlenecks include the absence of β-amino acid-specific ligases and challenges in maintaining stereocontrol.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Chemical Synthesis : Highest yields (82%) but requires stringent pH control and generates stoichiometric waste (e.g., urea derivatives).
- SPPS : Lower overall yields (39–85%) due to iterative deprotection steps but enables precise sequence control and scalability to gram quantities.
- Enzymatic Routes : Theoretically sustainable but currently impractical due to uncharacterized enzyme requirements.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Val-β-Ala-OH with high purity, and how can researchers validate the synthesis process?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Post-synthesis, employ reverse-phase HPLC (RP-HPLC) for purity assessment (>95%) and ESI-MS or MALDI-TOF for mass confirmation .
- Validation : Include control experiments with known standards and replicate synthesis batches to assess reproducibility. NMR (1H and 13C) should confirm structural integrity, particularly β-alanine linkage and valine stereochemistry .
Q. How should researchers design experiments to characterize the stability of H-Val-β-Ala-OH under varying pH and temperature conditions?
- Experimental Design :
- Variables : pH (2–12), temperature (4°C, 25°C, 37°C), and time (0–72 hours).
- Analysis : Monitor degradation via HPLC-UV at 214 nm. Use Arrhenius plots to predict shelf-life at different temperatures .
- Controls : Include buffer-only samples and inert nitrogen environments to isolate oxidative degradation effects .
Q. What analytical techniques are critical for distinguishing H-Val-β-Ala-OH from its diastereomers or degradation byproducts?
- Key Techniques :
- Chiral HPLC with a polysaccharide-based column to resolve stereoisomers.
- Circular Dichroism (CD) to confirm β-sheet propensity in aqueous solutions.
- Tandem MS/MS for fragmentation patterns unique to the β-alanine-valine bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for H-Val-β-Ala-OH across different solvent systems?
- Approach :
- Systematic Solvent Screening : Test solubility in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using gravimetric analysis.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., impurities, hydration states) .
- Meta-Analysis : Compare datasets from peer-reviewed studies, noting experimental conditions (e.g., temperature, agitation methods) .
Q. What strategies are effective for studying the interaction of H-Val-β-Ala-OH with biological membranes or protein targets?
- Methodology :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities (KD).
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model peptide-lipid bilayer interactions. Validate with experimental data from fluorescence anisotropy or vesicle leakage assays .
- Negative Controls : Include scrambled-sequence peptides or β-alanine-free analogs to confirm specificity .
Q. How should researchers address variability in in vitro bioactivity assays for H-Val-β-Ala-OH?
- Mitigation Strategies :
- Standardized Protocols : Pre-treat cell lines with protease inhibitors to minimize peptide degradation.
- Statistical Power : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves across replicates.
- Blinding : Implement double-blinded assays to reduce observer bias .
Q. What ethical and reproducibility considerations apply when sharing H-Val-β-Ala-OH research data?
- Guidelines :
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Deposit raw HPLC/MS spectra in repositories like Zenodo or Figshare .
- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to institutional review board (IRB) standards if using human-derived samples .
Data Contradiction and Validation
Q. How can conflicting results in H-Val-β-Ala-OH’s conformational stability be analyzed and resolved?
- Framework :
Hypothesis Testing : Compare CD spectra under identical buffer conditions (e.g., 10 mM phosphate, pH 7.4).
Error Source Identification : Check for batch-to-buffer preparation variability or instrument calibration drift.
Collaborative Validation : Partner with independent labs to replicate critical experiments .
Q. What statistical methods are appropriate for handling outliers in peptide stability studies?
- Recommendations :
- Robust Regression : Use methods like Huber regression to minimize outlier impact.
- Grubbs’ Test : Identify and exclude significant outliers (α = 0.05).
- Sensitivity Analysis : Report results with and without outliers to assess robustness .
Tables for Methodological Reference
| Parameter | Recommended Technique | Validation Criteria |
|---|---|---|
| Synthesis Purity | RP-HPLC (C18 column) | ≥95% purity, symmetrical peak shape |
| Structural Confirmation | 1H/13C NMR, ESI-MS | Match predicted chemical shifts/mass |
| Solubility | Gravimetric Analysis | ±5% deviation across replicates |
| Bioactivity | Dose-Response IC50 | R² > 0.90 in sigmoidal fits |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
